(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid
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Overview
Description
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid is a synthetic organic compound characterized by the presence of a chloro and nitro group on a benzoyl moiety, which is attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid typically involves the acylation of an amino acid derivative with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at low temperatures to control the rate of reaction and minimize side products .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency. The purification process would involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: 4-chloro-3-aminobenzoyl derivative.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic substitution reactions, modifying the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzoic acid
- 4-chloro-3-nitrobenzamide
- 4-chloro-3-nitrobenzyl alcohol
Uniqueness
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c1-5(10(15)16)12-9(14)6-2-3-7(11)8(4-6)13(17)18/h2-5H,1H3,(H,12,14)(H,15,16)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKNALURSDMKGW-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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